molecular formula C14H14N2O B13414673 4-(Phenoxymethyl)benzamidine CAS No. 57323-76-9

4-(Phenoxymethyl)benzamidine

Cat. No.: B13414673
CAS No.: 57323-76-9
M. Wt: 226.27 g/mol
InChI Key: PWIUJBQMPRRSIX-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzamidine is an organic compound characterized by the presence of a benzamidine group attached to a phenoxymethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzamidine typically involves the reaction of 4-(Phenoxymethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of solvents and purification steps, such as recrystallization or chromatography, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)benzamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the benzamidine group to primary amines.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

4-(Phenoxymethyl)benzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)benzamidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular processes.

Comparison with Similar Compounds

    Benzamidine: A simpler analog with similar inhibitory properties.

    Phenoxymethylpenicillin: Shares the phenoxymethyl group but differs in its antibiotic activity.

    4-(Phenoxymethyl)benzonitrile: A precursor in the synthesis of 4-(Phenoxymethyl)benzamidine.

Uniqueness: this compound stands out due to its combined structural features, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

CAS No.

57323-76-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(phenoxymethyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H3,15,16)

InChI Key

PWIUJBQMPRRSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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